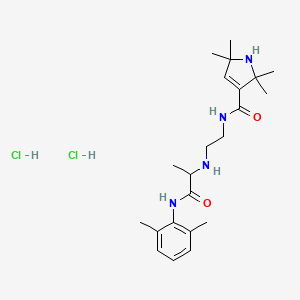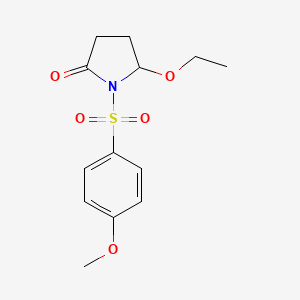
O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate is a chemical compound known for its applications in various fields, including agriculture and pest control. It is a phosphoramidothioate derivative, characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methyl group attached to the phosphoramidothioate moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate typically involves the reaction of 4-tert-butyl-2-chlorophenol with methylphosphoramidothioate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus oxychloride and methylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphoramidothioate derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioate oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on biological systems, particularly in pest control.
Medicine: Investigated for potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Employed in the formulation of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting essential biochemical pathways in pests. This inhibition leads to the accumulation of toxic intermediates, ultimately causing the death of the target organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(4-tert-Butyl-2-chlorophenyl) O,O-diethyl thiophosphate: Similar structure but with diethyl groups instead of methyl groups.
O-(4-tert-Butyl-2-chlorophenyl) O-methyl phosphoramidothioate: Lacks the methyl group on the phosphoramidothioate moiety.
Uniqueness
O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
2861-76-9 |
|---|---|
Formule moléculaire |
C12H19ClNO2PS |
Poids moléculaire |
307.78 g/mol |
Nom IUPAC |
N-[(4-tert-butyl-2-chlorophenoxy)-methoxyphosphinothioyl]methanamine |
InChI |
InChI=1S/C12H19ClNO2PS/c1-12(2,3)9-6-7-11(10(13)8-9)16-17(18,14-4)15-5/h6-8H,1-5H3,(H,14,18) |
Clé InChI |
XZWVQSSDWHQBCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OP(=S)(NC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



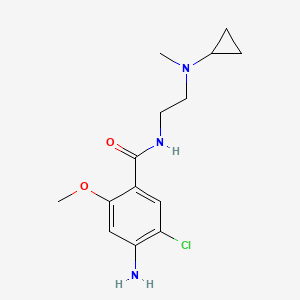
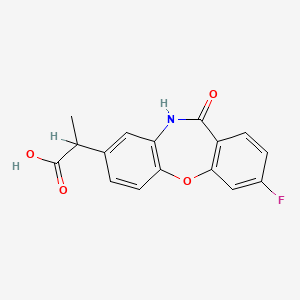

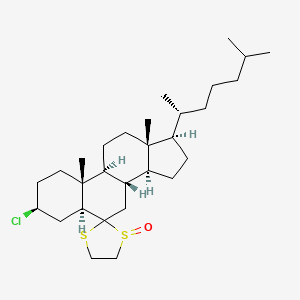

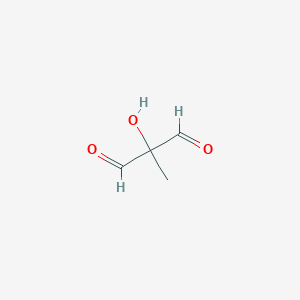
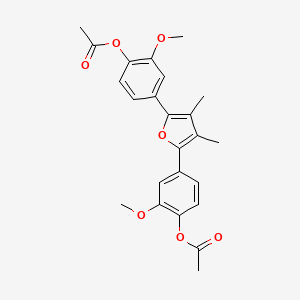


![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
